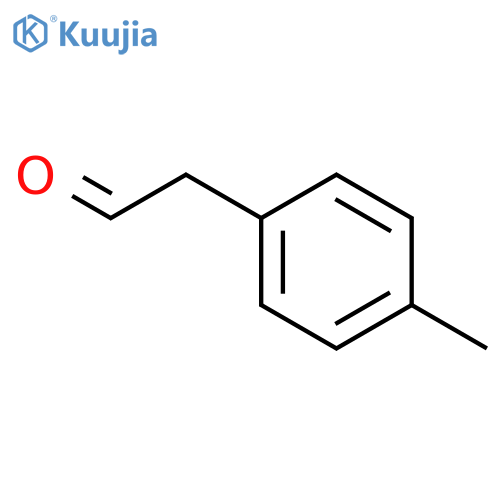Cas no 104-09-6 (2-(4-methylphenyl)acetaldehyde)

104-09-6 structure
商品名:2-(4-methylphenyl)acetaldehyde
2-(4-methylphenyl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzeneacetaldehyde,4-methyl-
- (4-Methylphenyl)acetaldehyde
- 2-(4-methylphenyl)acetaldehyde
- 4-tolyacetaldehyde
- 4-TOLYLACETALDEHYDE
- P-METHYLPHENYLACETALDEHYDE
- 2-p-tolylethanal
- 4-Methylbenzeneacetaldehyde
- Acetaldehyde,p-tolyl
- BENZENEACETALDEHYDE,4-METHYL
- FEMA No. 3071
- p-Tolylacetaldehyde
- FEMA 3071
- Tolylacetaldehyd
- p-Tolylacetaldehyd
- p-Toly-acetoaldehyde
- 2-P-TOLYLACETALDEHYDE
- PARA-TOLUACETALDEHYDE
- PARA-TOLYLACETALDEHYDE
- 2-(p-Tolyl)acetaldehyde
-
- MDL: MFCD00047658
- インチ: 1S/C9H10O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,7H,6H2,1H3
- InChIKey: CIXAYNMKFFQEFU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)CC=O
計算された属性
- せいみつぶんしりょう: 134.07300
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.0052
- ゆうかいてん: 40°C
- ふってん: 221.5°C (estimate)
- 屈折率: 1.5255 (estimate)
- PSA: 17.07000
- LogP: 1.73640
- FEMA: 3071 | P-TOLYLACETALDEHYDE
2-(4-methylphenyl)acetaldehyde セキュリティ情報
2-(4-methylphenyl)acetaldehyde 税関データ
- 税関コード:2912299000
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-(4-methylphenyl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD3665248-250mg |
2-(p-Tolyl)acetaldehyde |
104-09-6 | 95% | 250mg |
RMB 113.60 | 2025-02-20 | |
| Alichem | A019138911-5g |
2-(p-Tolyl)acetaldehyde |
104-09-6 | 95% | 5g |
$558.72 | 2023-09-04 | |
| Enamine | EN300-248582-0.1g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
| eNovation Chemicals LLC | Y1289985-5g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 5g |
$265 | 2024-06-07 | |
| abcr | AB427756-250 mg |
(4-Methylphenyl)acetaldehyde; . |
104-09-6 | 250MG |
€96.00 | 2023-07-18 | ||
| Enamine | EN300-248582-0.25g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 0.25g |
$20.0 | 2024-06-19 | |
| Enamine | EN300-248582-2.5g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 2.5g |
$90.0 | 2024-06-19 | |
| eNovation Chemicals LLC | D505269-1g |
P-Methylphenylacetaldehyde |
104-09-6 | 97% | 1g |
$170 | 2024-05-24 | |
| Enamine | EN300-248582-5g |
2-(4-methylphenyl)acetaldehyde |
104-09-6 | 95% | 5g |
$167.0 | 2023-09-15 | |
| eNovation Chemicals LLC | D505269-1g |
P-Methylphenylacetaldehyde |
104-09-6 | 97% | 1g |
$170 | 2025-02-19 |
2-(4-methylphenyl)acetaldehyde 関連文献
-
1. Index of subjects, 1932
-
Clair J. Collins Q. Rev. Chem. Soc. 1960 14 357
-
Alfy Badie Sakla,Wadie Tadros,Abdul Aziz Amin Helmy J. Chem. Soc. C 1969 1044
-
Richard N. McDonald,Donald G. Hill J. Chem. Soc. D 1969 671b
-
Robert Roger,William B. McKay J. Chem. Soc. 1933 332
104-09-6 (2-(4-methylphenyl)acetaldehyde) 関連製品
- 4395-92-0(2-[4-(propan-2-yl)phenyl]acetaldehyde)
- 122-78-1(2-phenylacetaldehyde)
- 72927-80-1(2-(3-methylphenyl)acetaldehyde)
- 68083-54-5(2-(4-ethylphenyl)acetaldehyde)
- 1335-44-0(Benzeneacetaldehyde,ar-(1-methylethyl)-)
- 70080-13-6(2-Naphthaleneacetaldehyde)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:104-09-6)2-(4-methylphenyl)acetaldehyde

清らかである:99%/99%
はかる:5g/10g
価格 ($):222.0/378.0